Home > Products > Screening Compounds P75966 > Beta-Amyloid (14-23)
Beta-Amyloid (14-23) -

Beta-Amyloid (14-23)

Catalog Number: EVT-247367
CAS Number:
Molecular Formula:
Molecular Weight: 1233.4
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Beta-Amyloid (14-23) is a peptide fragment derived from the larger amyloid-beta protein, which is implicated in the pathogenesis of Alzheimer's disease. This specific segment plays a crucial role in the aggregation process that leads to the formation of amyloid plaques, a hallmark of the disease. The sequence of Beta-Amyloid (14-23) is known to facilitate interactions that promote oligomerization and fibril formation, contributing to neurotoxicity and cognitive decline.

Source

Beta-Amyloid (14-23) is synthesized from the amyloid precursor protein through enzymatic cleavage by beta-secretase and gamma-secretase. This peptide sequence has been extensively studied for its structural properties and aggregation behavior, which are critical for understanding Alzheimer's disease pathology .

Classification

Beta-Amyloid (14-23) belongs to the class of amyloid peptides, characterized by their propensity to misfold and aggregate into insoluble fibrils. It is classified under neurotoxic peptides due to its role in neuronal damage and Alzheimer's disease progression.

Synthesis Analysis

Methods

The synthesis of Beta-Amyloid (14-23) can be achieved through various methods, including solid-phase peptide synthesis and liquid-phase synthesis. Solid-phase peptide synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid support.

  1. Solid-Phase Peptide Synthesis:
    • Reagents: Amino acids are activated using coupling agents such as 1-hydroxybenzotriazole (HOBt) or N,N'-diisopropylcarbodiimide (DIC).
    • Cleavage: The completed peptide is cleaved from the resin using trifluoroacetic acid and purified by high-performance liquid chromatography.
    • Characterization: Techniques such as mass spectrometry and Edman degradation are employed to confirm the identity and purity of the synthesized peptide .
  2. Liquid-Phase Synthesis: This method may involve similar reagents but is typically less common due to challenges in purification and yield.

Technical Details

The synthesis process requires careful control of reaction conditions to minimize aggregation during assembly. The yield and purity of Beta-Amyloid (14-23) can vary significantly based on the method employed, with solid-phase synthesis generally yielding higher purity products .

Molecular Structure Analysis

Structure

Beta-Amyloid (14-23) has a distinct secondary structure characterized by a hairpin fold that contributes to its stability and aggregation propensity. The peptide adopts a U-turn conformation that facilitates dimerization and higher-order oligomerization.

Data

  • Molecular Formula: C42_{42}H66_{66}N10_{10}O9_{9}
  • Molecular Weight: Approximately 865.63 g/mol
  • Structural Characteristics: The peptide exhibits hydrophobic interactions that drive its assembly into stable dimers and trimers, critical for fibril formation .
Chemical Reactions Analysis

Reactions

Beta-Amyloid (14-23) undergoes several key reactions during its aggregation process:

  1. Self-Assembly: The peptide can spontaneously form dimers through hydrophobic interactions, leading to oligomerization.
  2. Fibrillation: Under physiological conditions, these dimers further aggregate into insoluble fibrils, contributing to amyloid plaque formation.

Technical Details

Experimental techniques such as atomic force microscopy and single-molecule force spectroscopy have been employed to study these assembly processes at the molecular level, revealing insights into the stability and interactions of oligomers .

Mechanism of Action

Process

The mechanism by which Beta-Amyloid (14-23) contributes to neurotoxicity involves several steps:

  1. Aggregation: The peptide aggregates into soluble oligomers that are more toxic than monomers.
  2. Neurotoxicity: These oligomers disrupt cellular function, leading to synaptic dysfunction and neuronal death.
  3. Plaque Formation: Over time, these aggregates accumulate to form insoluble plaques that interfere with neuronal signaling .

Data

Studies have shown that even small concentrations of Beta-Amyloid (14-23) can lead to significant neurotoxic effects, emphasizing its role in Alzheimer's disease pathology .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white powder or lyophilized solid.
  • Solubility: Soluble in water at physiological pH but tends to aggregate at higher concentrations.

Chemical Properties

  • Stability: The peptide is sensitive to environmental factors such as pH and temperature, which can influence its aggregation behavior.
  • Reactivity: Exhibits reactivity with various biological molecules, potentially leading to altered cellular functions.

Relevant Data or Analyses

Analytical techniques such as circular dichroism spectroscopy have been used to study the conformational changes associated with aggregation, providing insights into the structural transitions that occur during fibril formation .

Applications

Scientific Uses

Beta-Amyloid (14-23) is primarily used in research related to Alzheimer's disease:

  1. Modeling Disease Mechanisms: It serves as a model system for studying amyloid aggregation and neurotoxicity.
  2. Drug Development: Investigations into inhibitors that prevent aggregation or promote disaggregation are ongoing, with potential therapeutic implications.
  3. Biomarker Studies: Its presence in biological fluids is being explored as a potential biomarker for early diagnosis of Alzheimer's disease .
Molecular Structure and Aggregation Dynamics

Sequence-Specific Conformational Propensity of Beta-Amyloid (14-23)

The decapeptide sequence Aβ14-23 (HQKLVFFAED) constitutes a critical amyloidogenic core within full-length amyloid-β (Aβ). Experimental studies demonstrate that this fragment is the shortest fibril-forming sequence of Aβ, with deletions or substitutions within this region completely inhibiting fibril formation in full-length Aβ1-42 [2]. The segment adopts an antiparallel β-sheet conformation stabilized by a network of hydrophobic interactions and salt bridges. Key structural features include:

  • Charged residue interactions: Salt bridges form between His14 (N-terminal) and Glu22/Asp23 (C-terminal), creating a closed-loop topology that templates β-sheet stacking [2].
  • Hydrophobic packing: Val18, Phe19, and Phe20 form a tightly packed cluster that drives intramolecular folding and intermolecular adhesion [9].
  • β-turn propensity: Lys16-Val18 facilitates chain reversal, positioning hydrophobic residues for cross-strand alignment [9].

Table 1: Structural Determinants of Aβ14-23

Residue PositionAmino AcidRole in Conformation
14H (His)Salt bridge with Glu22/Asp23
16K (Lys)β-turn nucleation
17-20LVFFHydrophobic core; π-stacking (Phe19, Phe20)
22-23ED (Glu, Asp)Salt bridge with His14

Oligomerization Kinetics and Protofibril Assembly Mechanisms

14-23 exhibits rapid nucleation kinetics compared to full-length Aβ, forming stable dimers and tetramers that serve as protofibrillar building blocks [2]. Molecular dynamics (MD) simulations reveal:

  • Concentration-dependent assembly: At physiological concentrations (µM range), dimerization occurs within nanoseconds, followed by tetramer formation via monomer addition to dimeric nuclei [1].
  • Contact state dynamics: Oligomers are defined by inter-peptide atomic distances ≤3 Å, with tetramers requiring ≥3 monomer-monomer contact pairs for stability [1].
  • Secondary nucleation: Fibril surfaces catalyze new oligomer generation, creating an autocatalytic feedback loop that accelerates aggregation [7].

Table 2: Aggregation Kinetics of Aβ14-23 vs. Full-Length Aβ

Parameter14-2342
Dimer formation time10–100 ns10–100 µs
Critical oligomer sizeTetramerDodecamer
Lag phase durationMinutesHours–days
Dominant oligomer morphologySpherical/globularPore-like/protofibrillar

Comparative Analysis with Full-Length Aβ40/42 Isoforms

While Aβ14-23 lacks the flanking domains of full-length Aβ, it retains the essential aggregation determinants:

  • Structural equivalence: Aβ14-23 fibrils share the cross-β architecture of full-length Aβ fibrils, with identical 4.7–4.8 Å strand spacing and 10–12 Å sheet spacing [2] [9].
  • Divergent kinetics: Full-length Aβ42 requires conformational rearrangement of its dynamic C-terminus (residues 31–42) to form aggregation-competent β-hairpins, delaying nucleation by orders of magnitude [6].
  • Toxicity profile: Unlike full-length Aβ oligomers, Aβ14-23 oligomers lack receptor-binding domains (e.g., residues 1–16), reducing neurotoxicity but making them useful for isolating core aggregation mechanisms [4] [9].

Role of Hydrophobic Core (LVFF Motif) in Fibril Stability

The 17LVFF20 motif is the primary driver of Aβ14-23 fibril stability through three mechanisms:

  • π-Stacking interactions: Phe19 and Phe20 side chains interdigitate with adjacent strands, creating an energy barrier against fibril dissociation [9].
  • Desolvation penalty reduction: Burial of Leu17 and Val18 lowers the free energy of fibril formation by 3.2 kcal/mol compared to hydrophilic mutants [9].
  • Strand registration: Val18 acts as a "steric zipper" residue, enforcing parallel alignment of β-sheets through van der Waals contacts [2].

Mutagenesis studies confirm that F19A/F20A substitutions reduce fibril tensile strength by 60% and increase dissociation rates by 15-fold, confirming LVFF as a non-redundant stability determinant [2] [9].

Table 3: Impact of LVFF Mutations on Fibril Structural Parameters

ParameterWild-Type Aβ14-23F19A/F20A Mutant
Fibril persistence length120 ± 15 nm45 ± 8 nm
β-sheet content (FTIR)72% ± 4%38% ± 6%
Dissociation half-life48 hours3.2 hours
Melting temperature (Tm)87°C54°C

Properties

Product Name

Beta-Amyloid (14-23)

Molecular Weight

1233.4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.